Mrt-92

Hedgehog pathway Smoothened antagonist Potency comparison

MRT-92 (CAS 1428315-82-5) is a synthetic acylguanidine-class small molecule that functions as a potent antagonist of the Smoothened (Smo) receptor, the central transducer of the Hedgehog (Hh) signaling pathway. As a third-generation inhibitor, it is structurally and mechanistically distinct from earlier Smo antagonists such as vismodegib (GDC-0449), taladegib (LY2940680), and SANT-1, owing to its unique ability to simultaneously occupy both the extracellular (Site and the deep transmembrane (Site binding pockets of the Smo receptor.

Molecular Formula C33H34N4O5
Molecular Weight 566.6 g/mol
Cat. No. B15542056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrt-92
Molecular FormulaC33H34N4O5
Molecular Weight566.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H34N4O5/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39)
InChIKeyTVUOHEUCOWBVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MRT-92: A Third-Generation Smoothened Antagonist for Hedgehog Pathway Research


MRT-92 (CAS 1428315-82-5) is a synthetic acylguanidine-class small molecule that functions as a potent antagonist of the Smoothened (Smo) receptor, the central transducer of the Hedgehog (Hh) signaling pathway [1]. As a third-generation inhibitor, it is structurally and mechanistically distinct from earlier Smo antagonists such as vismodegib (GDC-0449), taladegib (LY2940680), and SANT-1, owing to its unique ability to simultaneously occupy both the extracellular (Site 1) and the deep transmembrane (Site 2) binding pockets of the Smo receptor [2]. This dual-site occupancy results in subnanomolar potency (Kd = 0.3 nM, Ki = 0.7 nM for human Smo) and a retained efficacy against clinically relevant resistance mutations, notably D473H [1].

Why MRT-92 Cannot Be Replaced by Generic Smo Antagonists


MRT-92's unique binding mode across two distinct Smo receptor sites is not a class-wide property. Earlier antagonists like vismodegib (GDC-0449) bind only to the extracellular pocket (Site 1), while others like taladegib (LY2940680) and SANT-1 are restricted to the deep transmembrane cavity (Site 2) [1]. This dual occupancy is critical, as it confers maintained subnanomolar potency against the clinically relevant D473H resistance mutation, a feature that is severely compromised in both vismodegib and the second-generation inhibitor LDE225 [2]. Therefore, substituting MRT-92 with a generic Smo antagonist (e.g., cyclopamine, vismodegib, or even MRT-83) would fundamentally alter the pharmacological profile of an experiment, introducing significant variance in both potency and resistance handling [3].

MRT-92 Quantitative Differentiation Evidence vs. Leading Smo Antagonists


Differential Potency: MRT-92 Subnanomolar Activity vs. Vismodegib and LDE225

MRT-92 demonstrates a 7-fold higher potency in inhibiting SAG-induced granule cell proliferation (IC50 = 0.4 nM) compared to vismodegib/GDC-0449 (IC50 ≈ 2.8 nM) and a 15-fold higher potency compared to LDE225 (IC50 ≈ 6.0 nM) . This subnanomolar potency is consistent across multiple Hh-pathway assays, including the Shh-light2 Gli-luciferase reporter assay where MRT-92 (IC50 = 2.8 nM) is 2.5-fold more potent than GDC-0449 (IC50 = 7 nM) [1].

Hedgehog pathway Smoothened antagonist Potency comparison

Retained Potency Against Vismodegib-Resistant D473H Smo Mutant

MRT-92 maintains its full subnanomolar binding affinity and functional potency against the vismodegib-resistant D473H Smo mutant. Specifically, the Ki for MRT-92 remains unchanged at 0.7 ± 0.2 nM for the D473H mutant compared to 0.7 ± 0.1 nM for wild-type (WT) Smo [1]. In contrast, vismodegib experiences a 15-fold increase in IC50 (decrease in potency) for the D473H mutant [2], and the second-generation inhibitor LDE225 shows a dramatic >67-fold shift in Ki (from 1.6 nM for WT to 108 nM for D473H) [1]. This demonstrates MRT-92's unique resilience to this clinically relevant mutation.

Drug resistance Smoothened mutation D473H

Unique Dual-Site Binding Mode: Occupancy of Both Site 1 and Site 2

Structural and computational modeling data demonstrate that MRT-92 is the first reported Smo antagonist to simultaneously occupy both the extracellular-facing pocket (Site 1, typical of vismodegib) and the deep transmembrane cavity (Site 2, typical of SANT-1 and taladegib) [1]. This dual-site engagement distinguishes MRT-92 from all earlier antagonists, which are restricted to a single binding pocket . This 'third type' of binding mode provides a mechanistic explanation for its maintained potency against resistance mutations that affect only one binding site [1].

Molecular pharmacology Binding site Smo receptor

In Vivo Antitumor Activity: Efficacy in Xenograft Models of Intrahepatic Cholangiocarcinoma

In a CCLP1 intrahepatic cholangiocarcinoma (iCCA) xenograft model, intraperitoneal administration of MRT-92 at 20 mg/kg twice daily resulted in a 38% reduction in tumor volume compared to the vehicle-treated control group [1]. This activity was accompanied by a decrease in the Hh-pathway target gene GLI1 protein levels, confirming on-target engagement in vivo [1]. While this represents a significant effect as a single agent, it is important to note that MRT-92 in vivo data is more limited compared to clinically advanced compounds like taladegib.

In vivo efficacy Xenograft model Cholangiocarcinoma

Comparison with MRT-83: MRT-92 Exhibits >6-Fold Higher Affinity

Within the same acylguanidine chemical series, MRT-92 represents a significant optimization over its predecessor MRT-83. MRT-92 binds to wild-type human Smo with a Ki of 0.7 nM, which is more than 6-fold higher affinity than MRT-83 (Ki = 4.6 nM) [1]. This improvement is also maintained against the D473H mutant, where MRT-92's Ki (0.7 nM) is nearly 8-fold more potent than that of MRT-83 (Ki = 5.5 nM) [1].

Acylguanidine SAR Affinity comparison

Competitive Antagonism Confirmed in Functional Assays

Functional characterization confirms that MRT-92 acts as a competitive antagonist of Smo. In a C3H10T1/2 cell differentiation assay, the IC50 of MRT-92 against the agonist SAG was shown to shift from 2.8 nM at 0.05 µM SAG to over 60-fold higher at 2 µM SAG, a classic hallmark of competitive inhibition [1]. This competitive mechanism is shared with other site-directed antagonists but is validated here with quantitative data, providing a clear, reproducible profile for experimental design.

Mechanism of action Competitive inhibition Functional assay

Recommended MRT-92 Application Scenarios Based on Differential Evidence


Studies on Acquired Vismodegib Resistance (e.g., D473H Mutation)

For any research program focused on understanding or overcoming resistance to first-generation Smo inhibitors like vismodegib, MRT-92 is the tool of choice. Its retained subnanomolar affinity for the D473H mutant (Ki = 0.7 nM) directly contrasts with the significant loss of potency observed for vismodegib and LDE225, making it the only reliable probe for maintaining consistent pathway inhibition in resistant models [1].

Structural and Mechanistic Studies of the Smo 7TM Binding Cavity

MRT-92's unique ability to simultaneously occupy both the extracellular Site 1 and the deep transmembrane Site 2 makes it an indispensable molecular probe for structural biology and molecular pharmacology studies [2]. It serves as the definitive tool for investigating the full extents of the Smo ligand-binding cavity and for understanding how dual-site occupancy translates to functional resilience against point mutations.

High-Stringency Cellular Assays Requiring Subnanomolar Potency

In cellular systems with low Smo expression or in assays requiring very low compound concentrations to minimize off-target effects, MRT-92's subnanomolar potency (IC50 = 0.4 nM for GCP proliferation) provides a critical advantage over less potent alternatives like GDC-0449 or LDE225 . Its use can reduce the working concentration by up to 15-fold, thereby improving assay specificity and reducing compound-related cytotoxicity.

SAR Studies of the Acylguanidine Chemical Scaffold

For medicinal chemistry teams optimizing the acylguanidine series, MRT-92 represents the current benchmark for potency. Its >6-fold improvement in affinity over the earlier lead compound MRT-83 establishes a clear structure-activity relationship (SAR) and provides a high-affinity reference standard for evaluating new derivatives [3].

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